

An In-Depth Technical Guide to 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Thiocyanatothiazol-2-amine

Cat. No.: B1335063

[Get Quote](#)

CAS Number: 23056-10-2

This technical guide provides a comprehensive overview of **5-Thiocyanatothiazol-2-amine**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a representative synthesis protocol, and its emerging role as a modulator of critical protein-protein interactions in cancer signaling pathways.

Chemical and Physical Properties

5-Thiocyanatothiazol-2-amine is a solid organic compound with a molecular formula of C₄H₃N₃S₂. Below is a summary of its key identifiers and properties.

Property	Value
CAS Number	23056-10-2
Molecular Formula	C ₄ H ₃ N ₃ S ₂
Molecular Weight	157.22 g/mol
IUPAC Name	2-amino-1,3-thiazol-5-yl thiocyanate
Physical Form	Solid
Storage Conditions	Keep in a dark place, inert atmosphere, 2-8°C

Synthesis

While a specific, detailed protocol for the synthesis of **5-Thiocyanatothiazol-2-amine** is not widely published, a representative method can be derived from standard organic chemistry procedures for the synthesis of 2-aminothiazoles and the introduction of a thiocyanate group. A plausible and common approach is the thiocyanation of a 2-aminothiazole precursor, such as 2-amino-5-bromothiazole, via nucleophilic substitution.

Representative Experimental Protocol: Synthesis of 5-Thiocyanatothiazol-2-amine

Objective: To synthesize **5-Thiocyanatothiazol-2-amine** from 2-amino-5-bromothiazole.

Materials:

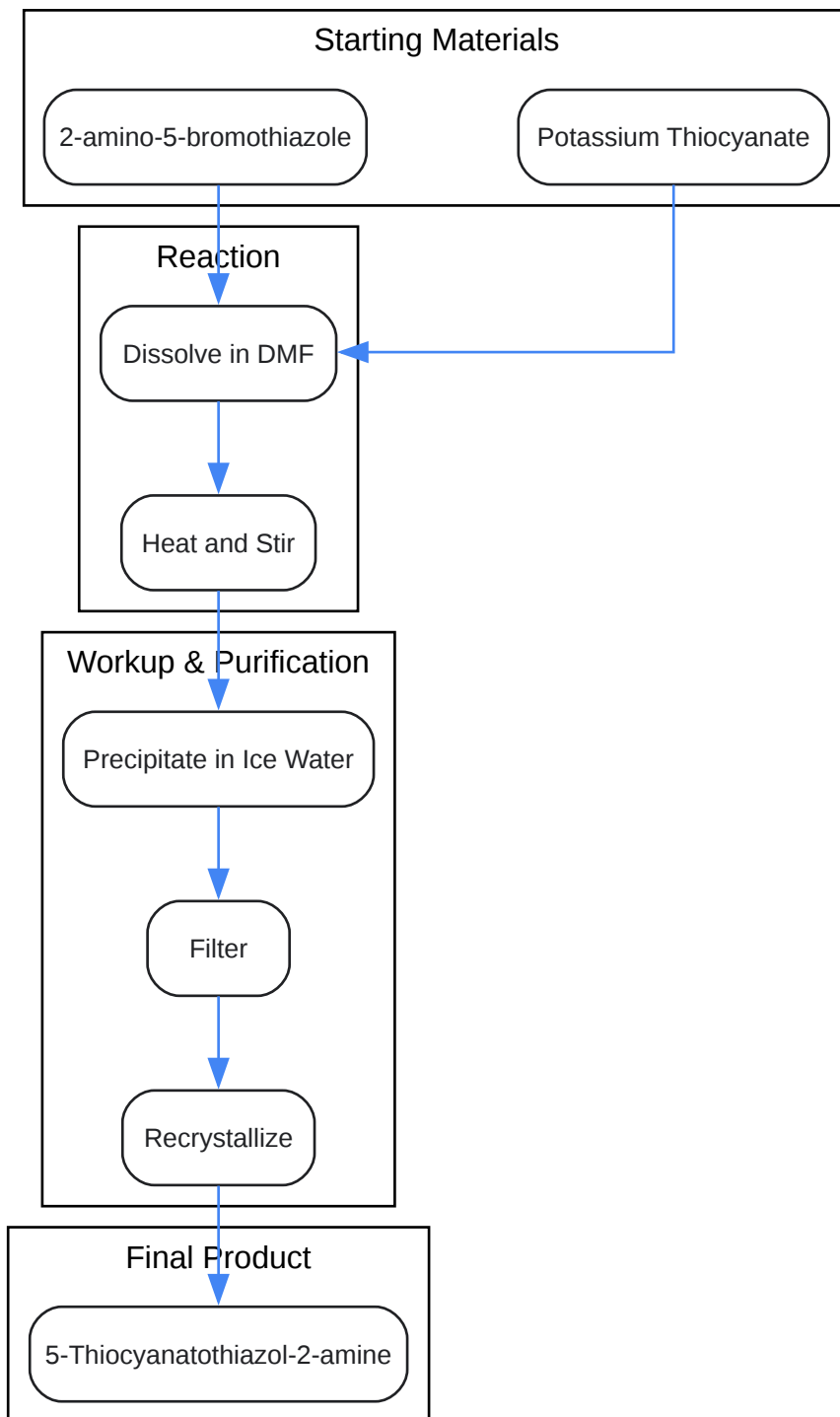
- 2-amino-5-bromothiazole
- Potassium thiocyanate (KSCN)
- Dimethylformamide (DMF)
- Stirring apparatus
- Heating mantle
- Standard laboratory glassware
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol/water)

Procedure:

- In a round-bottom flask, dissolve 2-amino-5-bromothiazole in a suitable solvent such as dimethylformamide (DMF).
- Add an excess of potassium thiocyanate (KSCN) to the solution.

- Heat the reaction mixture with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **5-Thiocyanatothiazol-2-amine**.
- Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Representative Synthesis Workflow

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **5-Thiocyanatothiazol-2-amine**.

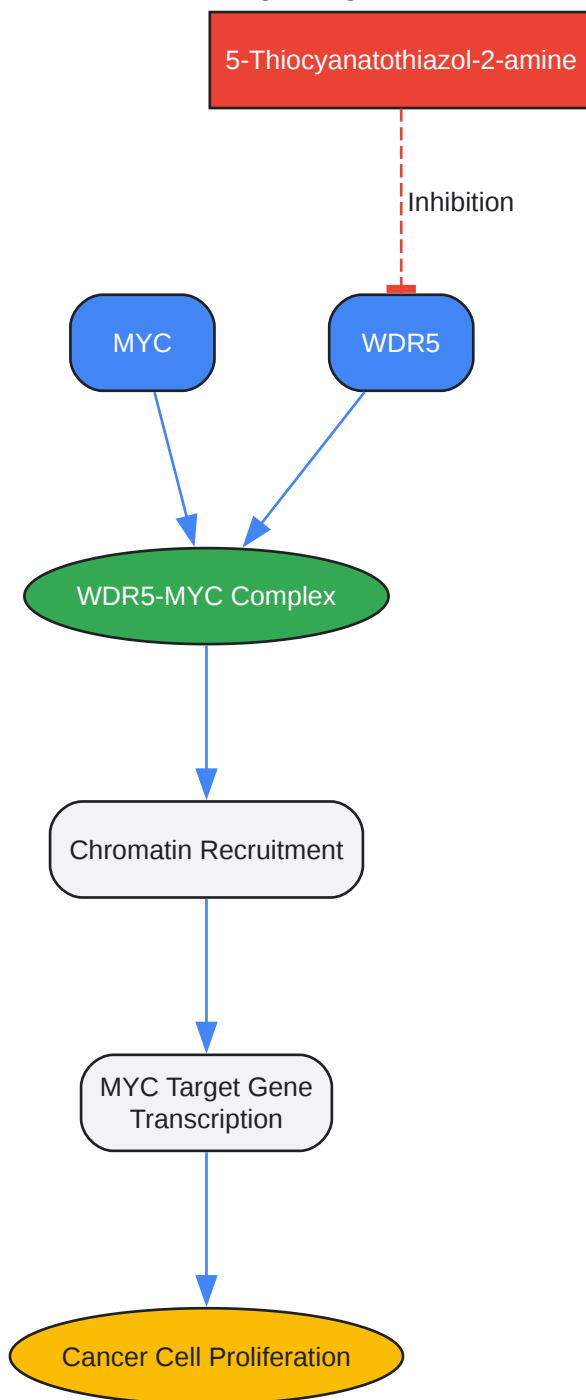
Biological Activity and Mechanism of Action

Recent research has identified **5-thiocyanatothiazol-2-amines** as a novel class of small molecules that can disrupt the protein-protein interaction between WDR5 and MYC. The MYC oncoprotein is a critical driver in approximately 50% of human cancers, making it a highly sought-after therapeutic target. Direct inhibition of MYC has proven challenging, leading to strategies that focus on disrupting its interaction with essential cofactors like WDR5.

WDR5-MYC Signaling Pathway Disruption

The interaction between the scaffold protein WDR5 and the N-terminal of the MYC oncoprotein is crucial for the recruitment of MYC to chromatin and the subsequent activation of its target genes, which promote cell proliferation and tumor growth. **5-Thiocyanatothiazol-2-amines** have been shown to bind to WDR5, thereby inhibiting its interaction with MYC. This disruption leads to a downstream decrease in MYC-driven gene expression and a reduction in the viability of MYC-dependent cancer cells.

WDR5-MYC Signaling and Inhibition

[Click to download full resolution via product page](#)

Inhibition of the WDR5-MYC interaction by **5-Thiocyanatothiazol-2-amine**.

Quantitative Data on Biological Activity

Studies have identified lead compounds within the **5-thiocyanatothiazol-2-amine** class with potent inhibitory activity against the WDR5-MYC interaction and significant cellular effects in MYC-driven cancer cell lines.

Compound	WDR5-MYC Interaction Inhibition (Ki)	Anti-proliferative Activity (IC50) in MYC-driven Cancer Cell Lines
4m	2.4 μ M	0.71-7.40 μ M
4o	1.0 μ M	0.71-7.40 μ M

Key Experimental Protocols

The biological activity of **5-thiocyanatothiazol-2-amines** has been validated through several key experimental protocols.

Fluorescence Polarization (FP)-Based Screening

Objective: To identify compounds that disrupt the WDR5-MYC protein-protein interaction.

Methodology:

- A fluorescently labeled peptide derived from the MYC protein is incubated with the purified WDR5 protein.
- The binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal.
- Test compounds, such as **5-thiocyanatothiazol-2-amines**, are added to the mixture.
- If a compound binds to WDR5 and displaces the fluorescent MYC peptide, the polarization signal will decrease.
- This decrease in fluorescence polarization is indicative of a hit compound that disrupts the WDR5-MYC interaction.

Differential Scanning Fluorimetry (DSF)

Objective: To confirm the direct binding of the inhibitor to the target protein (WDR5).

Methodology:

- The purified WDR5 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
- The temperature of the solution is gradually increased, causing the protein to unfold and expose its hydrophobic core, which leads to an increase in fluorescence.
- The melting temperature (T_m) of the protein is determined as the midpoint of this transition.
- The experiment is repeated in the presence of a test compound.
- If the compound binds to and stabilizes the protein, the T_m will shift to a higher temperature, confirming a direct interaction.

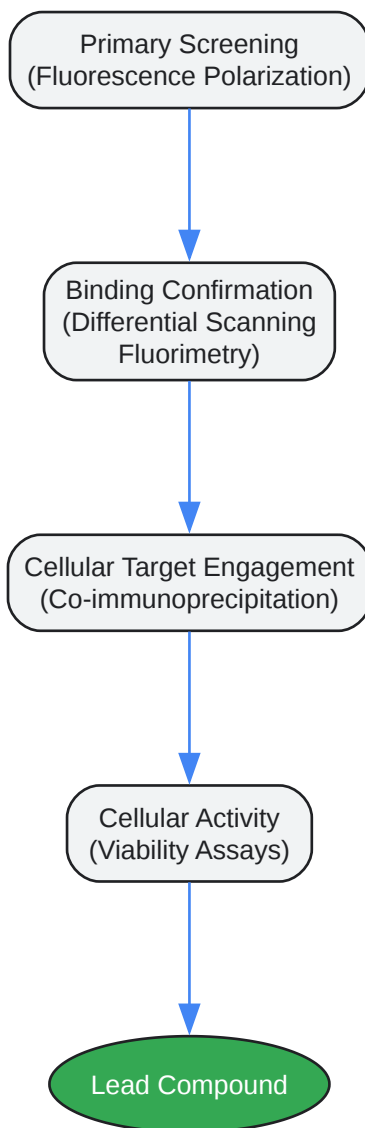
Co-immunoprecipitation (Co-IP)

Objective: To validate the disruption of the WDR5-MYC interaction within a cellular context.

Methodology:

- Cancer cells are cultured and treated with the test compound or a vehicle control.
- The cells are lysed to release the proteins.
- An antibody specific to WDR5 is added to the cell lysate, which binds to WDR5 and any proteins associated with it (i.e., MYC).
- The antibody-protein complexes are captured using protein A/G beads.
- The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody against MYC.
- A reduction in the amount of co-precipitated MYC in the compound-treated sample compared to the control indicates that the compound has disrupted the WDR5-MYC interaction in the cells.

Experimental Validation Workflow



[Click to download full resolution via product page](#)

A typical experimental workflow for the validation of WDR5-MYC inhibitors.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Thiocyanatothiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1335063#cas-number-of-5-thiocyanatothiazol-2-amine\]](https://www.benchchem.com/product/b1335063#cas-number-of-5-thiocyanatothiazol-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com